molecular formula C11H13N3O4S2 B2794764 1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-93-3

1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2794764
CAS RN: 868218-93-3
M. Wt: 315.36
InChI Key: CAZWBTUKTOMXOD-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole and has a nitro group attached to the phenyl ring. The aim of

Scientific Research Applications

Synthesis and Chemical Properties

  • Tetrazole Reactions and Synthesis: 5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole, a related compound, demonstrates its utility in the synthesis of functionally substituted tetrazoles, which are extensively used in creating new medical agents (Egorova et al., 2005).
  • Antibacterial Properties: Methylsulfinyl and methylsulfonyl analogs of nitrofurans, including compounds like 5-methylsulfinyl-2-furaldehyde semicarbazone, have been researched for their antibacterial properties against gram-negative and gram-positive organisms (Ekström et al., 1975).

Biological and Medicinal Research

  • Antimycotic and Genotoxic Properties: Studies on 1-methyl-1H-imidazole derivatives have explored their antimycotic and genotoxic activities. Compounds like 2-methanesulfonyl-1-methyl-5-nitro-1H-imidazole have been identified as having moderate antifungal properties against dermatophytes (Zani et al., 1995).
  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: Research involving compounds like 1-methylsulfonyl-2-[2-(2,4-dichlorophenyl)ethyl]imidazole has contributed to the study of GSK-3β inhibitors. These inhibitors are linked to Alzheimer's disease and have potential in brain imaging studies (Kumata et al., 2015).

Agricultural Applications

  • Antibacterial Activity Against Rice Bacterial Leaf Blight: Sulfone derivatives, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have shown effective antibacterial activity against rice bacterial leaf blight. These compounds also enhance plant resistance and improve chlorophyll content in rice (Shi et al., 2015).

properties

IUPAC Name

1-methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4S2/c1-20(17,18)13-6-5-12-11(13)19-8-9-3-2-4-10(7-9)14(15)16/h2-4,7H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZWBTUKTOMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole

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